molecular formula C13H24N2O5 B7932023 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932023
M. Wt: 288.34 g/mol
InChI Key: GNMNJWHYZOMVRS-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced by reacting the piperazine derivative with ethylene oxide in the presence of a base such as sodium hydroxide.

    Esterification: The tert-butyl ester and methyl ester groups can be introduced through esterification reactions using tert-butyl chloroformate and methyl chloroformate, respectively, in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and ester groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperazine ring provides conformational flexibility, allowing the compound to adopt favorable interactions with macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is unique due to the presence of both hydroxyethyl and ester groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced solubility, stability, and potential for diverse chemical modifications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-5-14(7-8-16)9-10(15)11(17)19-4/h10,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMNJWHYZOMVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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